Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate
CAS No.: 61511-76-0
Cat. No.: VC19549370
Molecular Formula: C10H10Cl2N2O4
Molecular Weight: 293.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61511-76-0 |
|---|---|
| Molecular Formula | C10H10Cl2N2O4 |
| Molecular Weight | 293.10 g/mol |
| IUPAC Name | methyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate |
| Standard InChI | InChI=1S/C10H10Cl2N2O4/c1-17-10(16)14-13-9(15)5-18-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,15)(H,14,16) |
| Standard InChI Key | BNULBDRDJVXIOO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical Identification and Structural Characteristics
Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate is chemically defined by its molecular formula , with a molecular weight of 293.10 g/mol . Key identifiers include:
The compound’s structure comprises a methyl ester linked to a hydrazinecarboxylate group, which is further substituted with a 2,4-dichlorophenoxyacetyl chain. This arrangement suggests potential reactivity in nucleophilic substitution, carbonyl condensation, or cycloaddition reactions .
Synthetic and Industrial Applications
Role as a Pharmaceutical Intermediate
Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate serves as a building block in medicinal chemistry, particularly for synthesizing:
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Herbicides: Structural analogs of 2,4-D (2,4-dichlorophenoxyacetic acid), a widely used herbicide .
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Antimicrobial Agents: Hydrazine derivatives are often incorporated into bioactive molecules targeting bacteria or fungi .
Research Findings and Gaps
Synthetic Challenges
The synthesis of methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate likely involves:
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Activation of 2,4-Dichlorophenoxyacetic Acid: Formation of an acyl chloride or mixed anhydride.
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Reaction with Methyl Hydrazinecarboxylate: Nucleophilic acyl substitution .
Unexplored Applications
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Coordination Chemistry: The hydrazine group may chelate metal ions, enabling catalytic or sensing applications.
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Polymer Science: Potential use as a monomer in polymer synthesis.
Data Tables and Comparative Analysis
Key Structural and Functional Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| CAS Registry Number | 61511-76-0 | |
| SMILES | COC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
| PubChem ID | 1581749 |
Comparison with Related Compounds
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